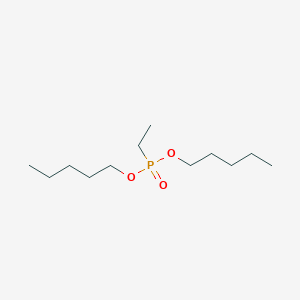
Dipentyl ethylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipentyl ethylphosphonate is an organophosphorus compound with the molecular formula C12H27O3P. It is also known as phosphonic acid, P-ethyl-, dipentyl ester. This compound is part of the broader class of phosphonates, which are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. Phosphonates are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Dipentyl ethylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of ethylphosphonic acid with pentanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
Dipentyl ethylphosphonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives, depending on the oxidizing agent used.
Substitution: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of different phosphonate esters.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of dipentyl ethylphosphonate involves its interaction with various molecular targets. In biological systems, phosphonates can inhibit enzymes by mimicking the natural substrates of these enzymes. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects . The specific molecular targets and pathways involved depend on the particular application of the compound.
Comparison with Similar Compounds
Dipentyl ethylphosphonate can be compared with other similar compounds, such as diethyl ethylphosphonate and diphenyl ethylphosphonate.
Diethyl ethylphosphonate: This compound has two ethyl groups attached to the phosphorus atom, making it less bulky than this compound.
Diphenyl ethylphosphonate: This compound has two phenyl groups attached to the phosphorus atom, making it more aromatic and potentially more stable than this compound.
This compound is unique due to its specific alkyl groups, which can influence its reactivity and applications in various fields.
Properties
CAS No. |
6163-82-2 |
|---|---|
Molecular Formula |
C12H27O3P |
Molecular Weight |
250.31 g/mol |
IUPAC Name |
1-[ethyl(pentoxy)phosphoryl]oxypentane |
InChI |
InChI=1S/C12H27O3P/c1-4-7-9-11-14-16(13,6-3)15-12-10-8-5-2/h4-12H2,1-3H3 |
InChI Key |
GBVHWYXKZQLQEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOP(=O)(CC)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14153592.png)
![5-Methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B14153593.png)
![4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide](/img/structure/B14153594.png)
![3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde](/img/structure/B14153600.png)
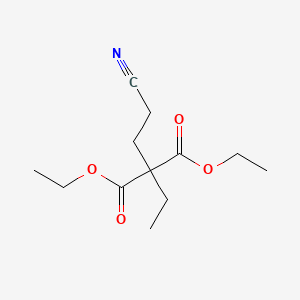

![2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-3-hydroxyquinazolin-4(3H)-one](/img/structure/B14153628.png)
![N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B14153632.png)

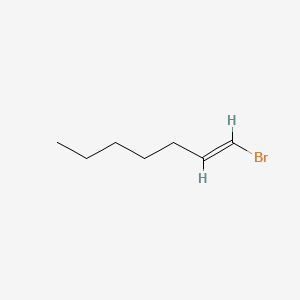
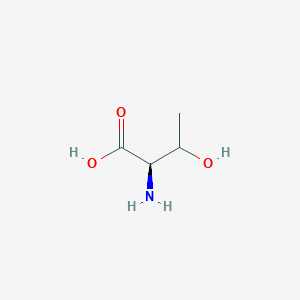
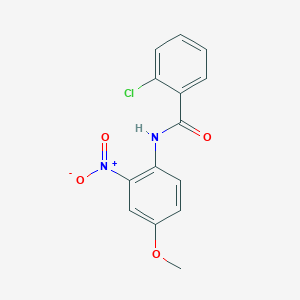
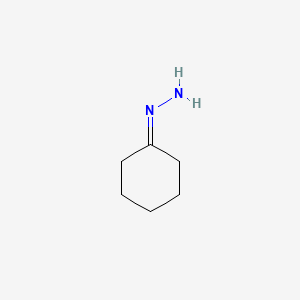
![4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14153683.png)
